molecular formula C17H13NO3S B2498635 (Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate CAS No. 946346-98-1

(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate

Cat. No.: B2498635
CAS No.: 946346-98-1
M. Wt: 311.36
InChI Key: XQHJLTFGJYPGBK-HJWRWDBZSA-N
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Description

(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate is a complex organic compound that features a combination of thiophene, isoxazole, and phenylacrylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene ring, followed by further reactions to introduce the isoxazole and phenylacrylate groups.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential applications. This makes it a versatile compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c19-17(9-8-13-5-2-1-3-6-13)20-12-14-11-15(21-18-14)16-7-4-10-22-16/h1-11H,12H2/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHJLTFGJYPGBK-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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